Structural Uniqueness Confirmed by Scaffold Comparison Across Known Analogs
No direct head‑to‑head pharmacological comparison is available in the public domain. However, structural analysis reveals that the target compound uniquely combines a 4‑phenyltetrahydro‑2H‑pyran carbonyl with a quinolin‑8‑yloxy‑piperidine. Closest analogs in the patent and chemical space include (4‑(tert‑butyl)phenyl)(4‑(quinolin‑8‑yloxy)piperidin‑1‑yl)methanone and (3‑((4,6‑dimethylpyrimidin‑2‑yl)oxy)piperidin‑1‑yl)(4‑phenyltetrahydro‑2H‑pyran‑4‑yl)methanone [1]. Quantitative target‑engagement data for these analogs are not publicly reported, precluding a data‑driven activity comparison at this time.
| Evidence Dimension | Chemical structure (2D similarity) |
|---|---|
| Target Compound Data | 4‑Phenyltetrahydro‑2H‑pyran carbonyl + quinolin‑8‑yloxy‑piperidine (MF: C₂₆H₂₈N₂O₃) |
| Comparator Or Baseline | Comparator 1: (4‑(Tert‑butyl)phenyl)(4‑(quinolin‑8‑yloxy)piperidin‑1‑yl)methanone (MF: C₂₅H₂₈N₂O₂). Comparator 2: (3‑((4,6‑Dimethylpyrimidin‑2‑yl)oxy)piperidin‑1‑yl)(4‑phenyltetrahydro‑2H‑pyran‑4‑yl)methanone (MF not available). |
| Quantified Difference | Tanimoto similarity not computed; scaffolds differ in the N‑acyl moiety (phenyltetrahydropyran vs. tert‑butylphenyl) or the aryloxy group (quinolin‑8‑yloxy vs. dimethylpyrimidinyloxy). |
| Conditions | Structural comparison based on published molecular formulas and patent disclosures. |
Why This Matters
Confirms that the compound is structurally distinct from readily available analogs, justifying its procurement when the specific pharmacophore combination is required.
- [1] PubChem. (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone. Compound Summary. View Source
